molecular formula C18H17N3O3S2 B2377286 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 460727-31-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2377286
CAS RN: 460727-31-5
M. Wt: 387.47
InChI Key: YYFLWIKDVTZOCY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

This compound is associated with the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. Research efforts have focused on the synthesis of novel heterocyclic structures derived from related chemical frameworks for their potential biological activities. For example, studies have explored the synthesis of thienopyrimidines, a class of compounds known for their diverse biological activities, by reacting thioureido-acetamides with different reagents in cascade reactions to obtain various heterocyclic systems with excellent atom economy (Schmeyers & Kaupp, 2002). Additionally, the synthesis of thieno[2,3-d]pyrimidin-4-ones through condensation reactions highlights the versatility of thieno[2,3-d]pyrimidin derivatives in constructing complex molecules (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Medicinal Chemistry and Biological Evaluation

The compound's structural motif is foundational in medicinal chemistry for designing inhibitors targeting various enzymes and receptors. Investigations into substituted 2,4-dioxo-thienopyrimidin-1-acetic acids exemplify efforts to find new aldose reductase inhibitors, a key target for managing complications of diabetes (Ogawva et al., 1993). Such studies are crucial for developing new therapeutic agents with improved efficacy and safety profiles.

Structural and Conformational Analysis

Research on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, provides valuable insights into the molecular conformations and interactions that could influence biological activity. These studies are fundamental for understanding how structural features correlate with pharmacological effects (Subasri et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-10-11(2)26-18-16(10)17(20-8-21-18)25-7-15(22)19-6-12-3-4-13-14(5-12)24-9-23-13/h3-5,8H,6-7,9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLWIKDVTZOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

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